1-Ethoxy-2,5-difluoro-4-nitrobenzene

Description

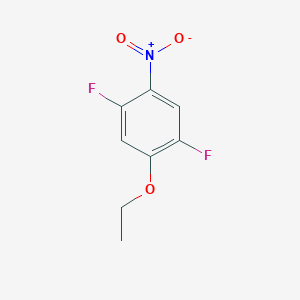

1-Ethoxy-2,5-difluoro-4-nitrobenzene (CAS 897732-30-8) is a nitroaromatic compound characterized by an ethoxy group (-OCH₂CH₃) at position 1, fluorine atoms at positions 2 and 5, and a nitro (-NO₂) group at position 2. Its molecular formula is C₈H₆F₂NO₃, with a molecular weight of 217.14 g/mol. The ethoxy group enhances lipophilicity compared to smaller substituents, making it a candidate for applications in agrochemical or pharmaceutical intermediates .

Properties

IUPAC Name |

1-ethoxy-2,5-difluoro-4-nitrobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F2NO3/c1-2-14-8-4-5(9)7(11(12)13)3-6(8)10/h3-4H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYUIHXOCVSQXOX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C(=C1)F)[N+](=O)[O-])F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F2NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Ethoxy-2,5-difluoro-4-nitrobenzene can be synthesized through a series of chemical reactions involving the introduction of ethoxy, difluoro, and nitro groups onto a benzene ring. One common method involves the nitration of 1-ethoxy-2,5-difluorobenzene using a mixture of concentrated nitric acid and sulfuric acid. The reaction is typically carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring .

Industrial Production Methods: Industrial production of this compound may involve large-scale nitration processes using automated reactors to ensure consistent product quality and yield. The use of advanced purification techniques such as recrystallization and distillation is essential to obtain high-purity compounds suitable for various applications .

Chemical Reactions Analysis

Types of Reactions: 1-Ethoxy-2,5-difluoro-4-nitrobenzene undergoes several types of chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing groups (nitro and difluoro) on the benzene ring.

Common Reagents and Conditions:

Nitration: Concentrated nitric acid and sulfuric acid.

Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in acidic conditions.

Major Products Formed:

Scientific Research Applications

1-Ethoxy-2,5-difluoro-4-nitrobenzene has several scientific research applications, including:

Mechanism of Action

The mechanism by which 1-ethoxy-2,5-difluoro-4-nitrobenzene exerts its effects is primarily through its ability to undergo various chemical reactions. The presence of electron-withdrawing groups (nitro and difluoro) on the benzene ring makes it highly reactive towards nucleophiles, facilitating substitution reactions. The nitro group can also participate in redox reactions, making the compound versatile in different chemical environments .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Isomers

Positional Isomers :

- This isomer may exhibit distinct reactivity in nucleophilic aromatic substitution (NAS) reactions .

- 1-Ethoxy-2,5-dimethyl-4-nitrobenzene (CAS 1368955-44-5): Methyl groups at positions 2 and 5 reduce electronegativity, decreasing reactivity toward electron-deficient reagents compared to fluorine-substituted analogs .

Functional Group Replacements :

- 1-Fluoro-2,5-dimethoxy-4-nitrobenzene (CAS M984): Methoxy groups at positions 2 and 5 increase electron-donating effects, stabilizing the ring and reducing NAS reactivity relative to the ethoxy-difluoro counterpart .

- 1-Bromo-2,5-difluoro-4-nitrobenzene (CAS 167415-27-2): Bromine at position 1 acts as a superior leaving group, enabling facile substitution reactions (e.g., Suzuki coupling) compared to the ethoxy derivative, which is less reactive in such transformations .

Physicochemical Properties

Biological Activity

1-Ethoxy-2,5-difluoro-4-nitrobenzene is a compound of interest in medicinal chemistry and biological research due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, interactions with biomolecules, and implications for drug development.

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula : C9H8F2N2O2

- Molecular Weight : 216.17 g/mol

The presence of the ethoxy group enhances lipophilicity, while the difluoro and nitro groups contribute to its electrophilic nature, making it a candidate for various biological interactions.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Electrophilic Substitution : The electron-withdrawing nitro and fluorine groups make the compound susceptible to nucleophilic attack, which can lead to the formation of reactive intermediates that interact with cellular macromolecules such as proteins and nucleic acids.

- Redox Reactions : The nitro group can undergo reduction to form amino derivatives, which may exhibit different biological activities compared to the parent compound.

Biological Studies and Findings

Recent studies have investigated the biological activity of this compound in various contexts:

Antimicrobial Activity

One study evaluated the antimicrobial properties of several nitro-substituted benzene derivatives, including this compound. The compound demonstrated significant activity against a range of bacterial strains, suggesting potential applications in developing new antibiotics.

Cytotoxicity and Apoptosis Induction

Research has shown that compounds similar to this compound can induce apoptosis in cancer cell lines. The mechanism involves the generation of reactive oxygen species (ROS) leading to oxidative stress and subsequent cell death. Further investigations are needed to determine the specific pathways involved in this process for this compound.

Data Table: Summary of Biological Activities

| Activity | Observation | Reference |

|---|---|---|

| Antimicrobial | Significant activity against Gram-positive bacteria | |

| Cytotoxicity | Induces apoptosis in cancer cell lines | |

| Mechanism | Involves ROS generation |

Case Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal assessed the efficacy of various nitrobenzene derivatives against Staphylococcus aureus. This compound was included in the screening and showed promising results with an MIC (Minimum Inhibitory Concentration) value comparable to standard antibiotics.

Case Study 2: Cancer Cell Line Studies

In another study focusing on cancer therapeutics, researchers treated HeLa cells with varying concentrations of this compound. Results indicated a dose-dependent increase in apoptosis markers after treatment with the compound. Flow cytometry analysis revealed significant increases in annexin V-positive cells after exposure.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.